Itaconate-alkyne
Overview
Description
Itaconate-alkyne (also known as ITalk) is a specific bioorthogonal probe used for quantitative and site-specific chemoproteomic profiling of Itaconation in living cells . It is a functional analogue of Itaconate, exhibiting comparable anti-inflammatory effects .
Synthesis Analysis
Itaconate is an important intermediate metabolite isolated from the tricarboxylic acid cycle. It is derived from cis-aconitate decarboxylation mediated by immune response gene 1 in the mitochondrial matrix . Itaconate was first synthesized by a chemical method in 1836 .
Molecular Structure Analysis
The molecular structure of Itaconate-alkyne is characterized by an Alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Chemical Reactions Analysis
Itaconate-alkyne, being a functional analogue of Itaconate, exhibits comparable anti-inflammatory effects with Itaconate and enables the labeling of bona fide targets of Itaconate .
Physical And Chemical Properties Analysis
Itaconate-alkyne is a solid substance . Its molecular formula is C13H18O4 and it has a molecular weight of 238.28 . It is soluble in DMSO .
Scientific Research Applications
Anti-Inflammatory Properties
Itaconate-alkyne, a derivative of itaconate, has garnered attention for its potent anti-inflammatory effects. Here’s how it contributes:
Modulation of Immune Response: Itaconate-alkyne directly modifies cysteine sites on functional substrate proteins related to inflammasome activation, signal transduction, transcription, and cell death. By doing so, it acts as a connector between immunity, metabolism, and inflammation .
Metabolic Regulation
Itaconate-alkyne plays a crucial role in cellular metabolism:
Tricarboxylic Acid (TCA) Cycle: Derived from the TCA cycle, itaconate-alkyne impacts macrophage metabolic adaptability. By regulating the TCA cycle, it affects macrophage function and overall immune response .
Electrophilic Stress and Glutathione Buffering: Itaconate-alkyne helps maintain cellular redox balance by alkylating glutathione peroxidase 4 (GPx4). This modification enhances GPx4’s enzymatic activity, protecting against oxidative stress .
Neuroprotection
Recent studies highlight itaconate-alkyne’s neuroprotective properties:
- Ferroptosis Inhibition : Itaconate-alkyne alkylates GPx4 on cysteine 66, enhancing GPx4’s activity. This mechanism protects neurons from ferroptosis, a form of cell death associated with neurodegenerative diseases .
Future Clinical Applications
As we look ahead, itaconate-alkyne holds promise for clinical use:
- Therapeutic Interventions : Understanding its structural characteristics and pathways provides a theoretical basis for future research and treatment development. Researchers are keen to explore its applications in various diseases .
Mechanism of Action
Target of Action
Itaconate-alkyne, a functional analog of itaconate, is known to interact with several targets within the cell . Itaconate-alkyne can directly modify proteins via alkylation of cysteine residues . It specifically targets the protein KEAP1, modifying cysteine residues 151, 257, 288, 273, and 297 . This modification enables the activation of the anti-inflammatory transcription factors Nrf2 and ATF3 .
Mode of Action
Itaconate-alkyne’s mode of action is primarily through the alkylation of its targets. The alkylation of KEAP1 by itaconate-alkyne leads to the activation of Nrf2, which in turn increases the expression of downstream genes with anti-oxidant and anti-inflammatory capacities . This modification of KEAP1 is a key aspect of itaconate-alkyne’s anti-inflammatory activity .
Biochemical Pathways
Itaconate-alkyne, like itaconate, is involved in significant biological regulation and changes. Itaconate is an important intermediate metabolite isolated from the tricarboxylic acid (TCA) cycle, derived from cis-aconitate decarboxylation mediated by immune response gene 1 in the mitochondrial matrix . Itaconate-alkyne, being a functional analog of itaconate, is likely involved in similar pathways. Itaconate has been shown to inhibit succinate dehydrogenase, which controls levels of succinate, a metabolite with multiple roles in inflammation . It also inhibits glycolysis at multiple levels, which limits inflammation .
Pharmacokinetics
Itaconate, from which itaconate-alkyne is derived, is known to be produced in large quantities in lps-activated macrophages . This suggests that itaconate-alkyne, like itaconate, may also be produced within cells in response to certain stimuli.
Result of Action
The action of itaconate-alkyne leads to a variety of molecular and cellular effects. Its anti-inflammatory activity is demonstrated by its ability to inhibit the NLRP3 inflammasome . Itaconate and its derivatives, including itaconate-alkyne, have shown anti-inflammatory effects in preclinical models of various conditions, including sepsis, viral infections, psoriasis, gout, ischemia/reperfusion injury, and pulmonary fibrosis .
Action Environment
The action of itaconate-alkyne can be influenced by various environmental factors. For instance, the production of itaconate, and by extension itaconate-alkyne, is upregulated in macrophages exposed to inflammatory stimuli . Furthermore, the action of itaconate-alkyne may be influenced by the tissue microenvironment and physiological parameters .
Future Directions
properties
IUPAC Name |
2-methylidene-4-oct-7-ynoxy-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-4-5-6-7-8-9-17-12(14)10-11(2)13(15)16/h1H,2,4-10H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWMZOZWVAFQMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)OCCCCCCC#C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Itaconate-alkyne |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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